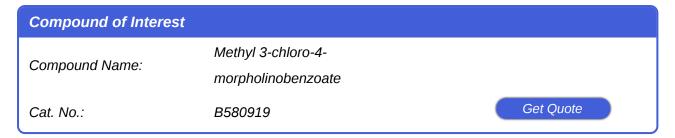


Technical Guide: Methyl 3-chloro-4morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-chloro-4-morpholinobenzoate**, a compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a substituted benzoate ester and a morpholine ring—this molecule holds potential for a range of biological activities. This document outlines a proposed synthetic route, estimated physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential pharmacological relevance. As this compound is not widely documented, a confirmed CAS number is not available at this time. All quantitative data presented are estimations based on structurally related and well-characterized molecules.

Chemical Identity and Estimated Properties

Methyl 3-chloro-4-morpholinobenzoate is an aromatic ester. The presence of the chlorine atom and the morpholine group on the benzene ring, along with the methyl ester functionality, are expected to influence its chemical reactivity, solubility, and biological interactions.

Estimated Physicochemical Properties



The following table summarizes the estimated physicochemical properties of **Methyl 3-chloro-4-morpholinobenzoate**. These values are derived from data for structurally similar compounds such as methyl 3-chlorobenzoate and various morpholino-substituted aromatic compounds.

Property	Estimated Value	Notes
Molecular Formula	C12H14CINO3	
Molecular Weight	255.70 g/mol	
Appearance	Off-white to pale yellow solid	Based on similar substituted benzoates.
Melting Point	80 - 95 °C	Estimated from related chloro- and morpholino-substituted aromatics.
Boiling Point	> 300 °C	Expected to be high due to molecular weight and polarity.
Solubility	Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[1]	The morpholine moiety may slightly increase aqueous solubility compared to its non-morpholino counterpart.[1]
pKa (of protonated morpholine)	4.5 - 5.5	The electron-withdrawing nature of the aromatic ring will lower the pKa of the morpholine nitrogen compared to free morpholine.

Estimated Spectroscopic Data

The following spectroscopic data are predicted for **Methyl 3-chloro-4-morpholinobenzoate**. These estimations are based on characteristic chemical shifts and absorption bands for the functional groups present in the molecule.



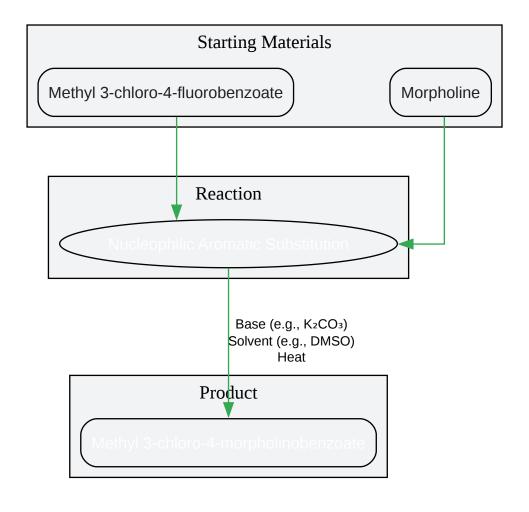
Spectroscopy	Estimated Data	
¹H NMR	* δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the ester. * δ 7.6-7.8 ppm (s, 1H): Aromatic proton between the chloro and ester groups. * δ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the morpholine group. * δ 3.8-3.9 ppm (s, 3H): Methyl ester protons. * δ 3.7-3.9 ppm (t, 4H): Morpholine protons adjacent to oxygen. * δ 3.0-3.2 ppm (t, 4H): Morpholine protons adjacent to nitrogen.	
¹³ C NMR	* δ ~165 ppm: Carbonyl carbon of the ester. * δ ~150 ppm: Aromatic carbon attached to the morpholine nitrogen. * δ ~130-135 ppm: Aromatic carbons. * δ ~120-125 ppm: Aromatic carbons. * δ ~66 ppm: Morpholine carbons adjacent to oxygen. * δ ~53 ppm: Methyl ester carbon. * δ ~48 ppm: Morpholine carbons adjacent to nitrogen.	
IR (Infrared)	* ~2950-2800 cm ⁻¹ : C-H stretching (aliphatic). * ~1720 cm ⁻¹ : C=O stretching (ester). * ~1600, 1500 cm ⁻¹ : C=C stretching (aromatic). * ~1250 cm ⁻¹ : C-O stretching (ester). * ~1120 cm ⁻¹ : C-O-C stretching (morpholine). * ~800-850 cm ⁻¹ : C-Cl stretching.	

Proposed Synthesis

A plausible and efficient method for the synthesis of **Methyl 3-chloro-4-morpholinobenzoate** is via a nucleophilic aromatic substitution (S_nAr) reaction. This approach would utilize a readily available starting material, Methyl 3-chloro-4-fluorobenzoate, and react it with morpholine. The fluorine atom is an excellent leaving group in S_nAr reactions on electron-deficient aromatic rings.

Synthetic Pathway Diagram





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Caption: Proposed synthesis of Methyl 3-chloro-4-morpholinobenzoate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a detailed methodology for the synthesis of **Methyl 3-chloro-4-morpholinobenzoate**.

Materials:

- Methyl 3-chloro-4-fluorobenzoate
- Morpholine



- Potassium carbonate (K2CO3), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).
- Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
- Solvent and Nucleophile: Add anhydrous DMSO to dissolve the starting material, followed by the addition of morpholine (1.5 eq).
- Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.



• Work-up:

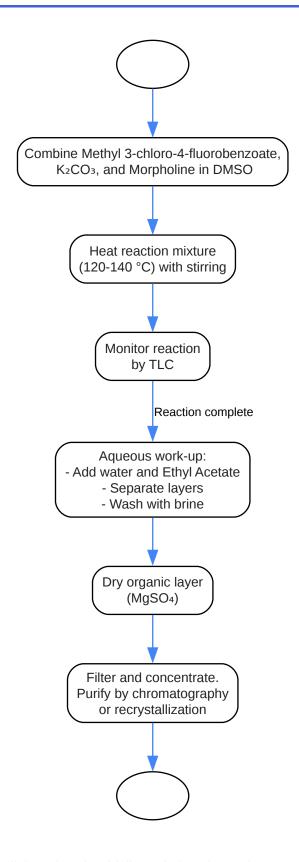
- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

Purification:

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **Methyl 3-chloro-4-morpholinobenzoate**.

Synthetic Workflow Diagram





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Caption: Experimental workflow for the synthesis of the target compound.



Potential Biological and Pharmacological Relevance

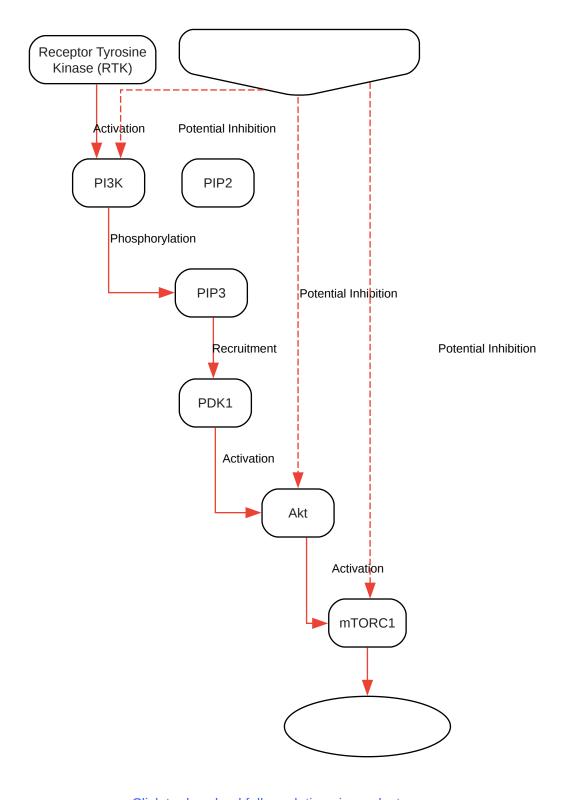
The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions.[2][3][4] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[5][6][7][8][9][10]

The presence of the morpholine ring in **Methyl 3-chloro-4-morpholinobenzoate** suggests that it could be a candidate for drug discovery programs. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, and the overall scaffold can be modified to optimize binding to various biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of morpholine-containing molecules as kinase inhibitors, a potential area of investigation for **Methyl 3-chloro-4-morpholinobenzoate** is its effect on intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.





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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion



Methyl 3-chloro-4-morpholinobenzoate represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis and characterization, along with insights into its potential biological activities. Further experimental work is required to confirm the estimated properties and to fully elucidate its pharmacological profile.

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